ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate
Description
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of esters. It features a brominated indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the bromine atom and the ester functional group makes this compound interesting for various chemical reactions and applications.
Properties
Molecular Formula |
C14H17BrO2 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H17BrO2/c1-3-17-14(16)7-10-4-5-12-9(2)6-11(15)8-13(10)12/h6,8,10H,3-5,7H2,1-2H3 |
InChI Key |
OZURUMSYNJLNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=C(C=C2C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:
-
Bromination of 4-methyl-2,3-dihydro-1H-indene: : This step involves the bromination of 4-methyl-2,3-dihydro-1H-indene using bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Esterification: : The brominated intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine atom in ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
-
Reduction Reactions: : The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohol.
-
Oxidation Reactions: : Oxidation of the indene moiety can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Major Products
Substitution: Various substituted ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetates.
Reduction: Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)ethanol.
Oxidation: Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetate derivatives with carboxylic acid or ketone functionalities.
Scientific Research Applications
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
-
Industry: : It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate can be compared with other brominated indene derivatives and esters:
Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Ethyl 2-(6-chloro-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate:
The unique combination of the bromine atom and the ester group in this compound makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrO2 |
| Molecular Weight | 267.14 g/mol |
| CAS Number | 103515-98-6 |
The compound features a bicyclic structure that contributes to its unique biological activity profile.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with bromine substitutions have shown enhanced activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl 2-(6-bromo...) | E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 | |
| C. albicans | 0.0048 |
These results suggest that the presence of bromine and other substituents on the aromatic ring enhances the antibacterial efficacy of the compound .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies have reported its effectiveness against common fungal pathogens:
Antifungal Efficacy:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| C. albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The compound's ability to inhibit fungal growth indicates its potential for therapeutic applications in treating fungal infections .
Anticancer Properties
Recent investigations into the anticancer activity of this compound reveal promising results. The compound has been tested against various cancer cell lines, showing potential as an anticancer agent.
Cell Line Studies:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 10.0 |
| HepG2 (Liver) | Not specified |
In vitro studies indicate that the compound can induce apoptosis in cancer cells, enhancing caspase activity and leading to morphological changes consistent with programmed cell death .
Case Studies and Research Findings
A study focusing on structural modifications of related compounds highlighted the importance of specific functional groups in enhancing biological activity. The introduction of halogens such as bromine was particularly noted for improving both antibacterial and anticancer activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate, and how can purity be validated?
- Methodology :
- Synthesis : Utilize Friedel-Crafts acylation or esterification of intermediate indene derivatives. For example, derivatives like 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol can be esterified with ethyl oxalyl monochloride under anhydrous conditions (e.g., THF, 0–5°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Validation : Combine NMR (¹H/¹³C), HPLC (C18 column, acetonitrile/water mobile phase), and melting point analysis to confirm structure and purity .
Q. How can solubility and stability of this compound be assessed for experimental applications?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane, chloroform) using UV-Vis spectroscopy at λ_max ~250–300 nm (indene absorption band). Quantify via calibration curves .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolysis to carboxylic acid) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals (e.g., dihydroindenyl protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~325–330) and bromine isotope pattern .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/chloroform) and analyze using Mo-Kα radiation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or optimize reaction conditions for derivatives of this compound?
- Methodology :
- Reaction Path Search : Use Gaussian or ORCA software to model transition states and intermediates for bromine substitution or ester hydrolysis. Compare activation energies to prioritize synthetic routes .
- Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction yields (e.g., toluene vs. DMF for Friedel-Crafts reactions) .
- Machine Learning : Train models on existing indene derivative datasets to predict regioselectivity in electrophilic substitutions .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 80°C) to detect conformational changes causing signal splitting .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-group) to simplify complex coupling patterns .
- Hybrid Techniques : Combine NOESY with DFT-optimized molecular geometries to assign stereochemistry in dihydroindenyl systems .
Q. How can this compound serve as a precursor in designing enzyme inhibitors or bioactive molecules?
- Methodology :
- Structure-Activity Relationship (SAR) : Functionalize the indene core via Suzuki coupling (replace Br with aryl/heteroaryl groups) and test against target enzymes (e.g., cytochrome P450 isoforms) .
- Docking Studies : Use AutoDock Vina to model interactions between derivatives and enzyme active sites (e.g., acetylcholinesterase) .
- In Vitro Assays : Measure IC₅₀ values using fluorometric or colorimetric kits (e.g., MAK086 for acetate release in hydrolysis studies) .
Data Analysis and Experimental Design
Q. What factorial design approaches optimize multi-step syntheses involving this compound?
- Methodology :
- Taguchi Method : Vary factors (temperature, catalyst loading, solvent ratio) in a 3³ design to maximize yield. Analyze via ANOVA to identify critical parameters .
- Response Surface Methodology (RSM) : Model non-linear interactions between variables (e.g., time vs. temperature in esterification) using Central Composite Design .
Q. How are reaction kinetics and thermodynamics evaluated for bromine substitution on the indene core?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
